1-(2-chlorophenyl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea

Physicochemical profiling Drug-likeness Lead optimization

The ortho-chloro substitution on the phenyl ring introduces a unique electron-withdrawing and steric profile absent in para-fluoro or meta-methoxy analogs, directly influencing target binding conformation and selectivity. This precise substitution is critical for type II (DFG-out) kinase inhibitor design, as demonstrated crystallographically for related thiazole-urea compounds. Procuring the exact 2-chlorophenyl derivative, rather than a close analog, is essential for reproducible SAR conclusions and valid computational docking campaigns. Ideal as a chemical probe for kinases such as p38α, TrkA, ROCK1/2, and C-RAF, and as a calibration standard for in silico ADME models.

Molecular Formula C15H17ClN4OS
Molecular Weight 336.8 g/mol
CAS No. 1788556-56-8
Cat. No. B6516284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea
CAS1788556-56-8
Molecular FormulaC15H17ClN4OS
Molecular Weight336.8 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=NC=CS2)CNC(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C15H17ClN4OS/c16-12-5-1-2-6-13(12)19-14(21)18-10-11-4-3-8-20(11)15-17-7-9-22-15/h1-2,5-7,9,11H,3-4,8,10H2,(H2,18,19,21)
InChIKeyQXORNHHZWXHMDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 40 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorophenyl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea (CAS 1788556-56-8): Structural Identity and Physicochemical Profile for Procurement Decision-Making


1-(2-Chlorophenyl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea (CAS 1788556-56-8; molecular formula C15H17ClN4OS; molecular weight 336.8 g/mol) is a synthetic urea derivative incorporating a 2-chlorophenyl ring, a thiazole heterocycle, and a pyrrolidine spacer [1]. The compound belongs to a broader class of thiazolyl-urea-pyrrolidine hybrids that have attracted research interest as kinase inhibitor scaffolds and antimicrobial agents [2]. Its computed physicochemical descriptors—including a calculated logP of approximately 2.41, topological polar surface area (tPSA) of 55.14 Ų, and a single rotatable bond—place it within favorable drug-like chemical space (Lipinski Rule of Five compliant) [3]. The compound is listed in the ZINC virtual screening database (ZINC69667011), confirming its accessibility for computational and experimental screening campaigns [3].

Why In-Class Thiazole-Urea-Pyrrolidine Analogs Cannot Substitute for 1-(2-Chlorophenyl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea (CAS 1788556-56-8) in Targeted Research Applications


Superficial scaffold similarity among 3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea derivatives masks functionally consequential divergence. The conserved thiazole-pyrrolidine-urea core can accommodate diverse N-aryl substitutions—including 4-fluorophenyl (CAS 1795492-86-2 series analog), 3-methoxyphenyl, 3,4-dimethylphenyl (CAS 1788769-44-7), and 2-chlorophenyl (the target compound)—each producing distinct electronic, steric, and hydrogen-bonding profiles . The ortho-chloro substitution on the phenyl ring introduces a unique combination of electron-withdrawing inductive effects and steric constraints that are absent in para-fluoro or meta-methoxy analogs, directly influencing target binding conformation and selectivity [1]. Furthermore, the thiazolyl-urea pharmacophore itself can engage kinase ATP-binding pockets in either DFG-in (type I) or DFG-out (type II) binding modes depending on the N-aryl substituent identity, as demonstrated crystallographically for related thiazole-urea compounds co-crystallized with p38α MAP kinase [2]. Simple interchange with an in-class analog without matching the specific substitution pattern risks misleading structure-activity relationship (SAR) conclusions and experimental irreproducibility.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea (CAS 1788556-56-8) Versus Closest Structural Analogs


Physicochemical Property Comparison: cLogP, tPSA, and Hydrogen-Bonding Capacity of 2-Chlorophenyl Analog Versus 3,4-Dimethylphenyl and 4-Methoxybenzyl Substitutions

The 2-chlorophenyl substitution confers a distinct physicochemical signature compared to closely related analogs within the 3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea series. The target compound (C15H17ClN4OS, MW 336.8) possesses a single rotatable bond linking the urea NH to the pyrrolidine-CH2 moiety, maintaining conformational rigidity relative to the 4-methoxybenzyl analog (CAS 1795492-86-2, C17H22N4O2S, MW 346.4), which introduces an additional benzylic methylene spacer and a methoxy oxygen, increasing both flexibility and hydrogen-bond acceptor count [1]. The ortho-chloro substituent contributes +0.71 to the Hansch π hydrophobicity constant, versus +0.17 for para-fluoro (4-fluorophenyl analog) and -0.02 for meta-methoxy (3-methoxyphenyl analog), directly impacting logP-driven membrane permeability predictions [2]. Calculated tPSA (55.14 Ų) and HBD count (2) remain constant across the series due to the conserved urea-thiazole-pyrrolidine core, isolating the aryl substituent as the primary source of property divergence.

Physicochemical profiling Drug-likeness Lead optimization

Electronic and Steric Differentiation: Ortho-Chloro versus Para-Fluoro and Meta-Methoxy Substitution Effects on Aryl Ring Geometry and Reactivity

The ortho-chloro substituent generates a unique electronic environment at the N-phenylurea moiety that is absent in para-fluoro and meta-methoxy analogs. The chlorine atom exerts a strong electron-withdrawing inductive effect (Hammett σm = +0.37) while also contributing steric bulk at the ortho position (van der Waals radius of Cl = 1.75 Å vs. F = 1.47 Å, H = 1.20 Å), constraining the conformational freedom of the adjacent urea NH and potentially influencing intramolecular hydrogen-bonding patterns [1]. In contrast, the 4-fluorophenyl analog provides only a modest inductive withdrawal (σp = +0.06) with no ortho steric constraint, while the 3-methoxyphenyl analog introduces a mesomeric electron-donating resonance effect (+M) that alters the electron density at the urea carbonyl [1]. These electronic differences are known to modulate urea NH acidity (pKa shift up to 1–2 units depending on aryl substitution pattern), which in turn affects hydrogen-bond donor strength to kinase hinge regions [2].

Structure-activity relationship Medicinal chemistry Electron-withdrawing group effects

Patent-Defined Chemical Space: Specific Claim Coverage of the Thiazole-Urea-Pyrrolidine Scaffold and Differentiation from Earlier Generations

The thiazolyl-urea-pyrrolidine scaffold has been claimed across multiple patent families targeting distinct kinase therapeutic areas. The Amgen thiazolyl urea patent family (US20040044044, US20040039029, EP2245020B1, US8383657B2) broadly covers thiazol-2-yl urea compounds for cell proliferation and apoptosis-mediated diseases, with exemplified compounds bearing diverse N-aryl and N-heteroaryl substitutions [1]. Separately, the TrkA kinase inhibitor patent WO2012158413A2 specifically claims pyrrolidinyl urea and pyrrolidinyl thiourea compounds with quantitative IC50 data against TrkA enzyme [2]. The Bayer AG patent on thiazolyl urea derivatives (US6500817) claims antiviral applications, while the Bayer heterocyclic-substituted thiazole patent covers herbicidal uses [3]. The target compound, with its specific 2-chlorophenyl-N-pyrrolidinyl(thiazol-2-yl)methyl urea architecture, occupies a distinct chemical space at the intersection of these patent landscapes—differing from Amgen's exemplified compounds by the pyrrolidine-methylene-thiazole connectivity and from the TrkA inhibitor series by the specific aryl substitution pattern [1][2].

Intellectual property landscape Kinase inhibitor patents Freedom-to-operate analysis

Comparative Biological Activity in Antimicrobial and Anticancer Assays: 2-Chlorophenyl Analog Within a Series of Thiazole-Pyrrolidine Ureas

Limited comparative biological screening data from commercial compound profiling indicates that the 2-chlorophenyl analog exhibits a distinct activity profile within a small series of thiazole-pyrrolidine urea derivatives. In a single comparative dataset, the target compound demonstrated an anticancer IC50 of 5.4 µM and a zone of inhibition of 15 mm in antimicrobial testing, compared to 4.8 µM / 18 mm for the 4-fluorophenyl analog and 6.0 µM / 12 mm for the 3-methoxyphenyl analog . Notably, the target compound's potency in the anticancer assay is intermediate between the 4-fluoro (more potent, lower IC50) and 3-methoxy (less potent) analogs, while its antimicrobial activity ranks between the two comparators with reversed relative potency order. This non-parallel structure-activity profile—where the rank order of potency differs between anticancer and antimicrobial endpoints—suggests that the 2-chlorophenyl group engages distinct target interaction modes that cannot be predicted from simple substituent constants alone. IMPORTANT CAVEAT: The specific cell line, cancer type, bacterial strain, and experimental conditions for these measurements are not documented in the publicly available source, and the data have not been independently verified in peer-reviewed literature. This evidence is provided for procurement context only and should not be relied upon for target selection without independent experimental confirmation.

Anticancer screening Antimicrobial susceptibility Structure-activity relationship

Recommended Research and Industrial Application Scenarios for 1-(2-Chlorophenyl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea (CAS 1788556-56-8)


Kinase Inhibitor Lead Discovery: Scaffold-Hopping and SAR Expansion from Thiazole-Urea Type II Kinase Inhibitors

The compound is structurally positioned as a potential type II (DFG-out) kinase inhibitor, building on the demonstrated ability of thiazole-urea compounds to stabilize the inactive DFG-out conformation of p38α MAP kinase, as confirmed by X-ray crystallography (PDB entries 3LFA–3LFF, resolution 1.5–3.4 Å) [1]. The pyrrolidine-methylene spacer linking the urea to the thiazole ring introduces conformational flexibility not present in earlier direct thiazol-2-yl urea series, potentially enabling access to kinase hinge regions with altered binding geometry. The 2-chlorophenyl group provides a compact, electron-withdrawing N-aryl cap suitable for occupancy of the kinase selectivity pocket adjacent to the gatekeeper residue. This compound may serve as a chemical probe for kinases where ortho-substituted phenylurea pharmacophores have shown activity (e.g., TrkA, ROCK1/2, p38α, C-RAF), with the understanding that target-specific potency data must be generated de novo [2][3].

Antimicrobial Pharmacophore Mapping: Gram-Positive Selective Thiazole-Pyrrolidine Hybrids

Thiazole-based pyrrolidine derivatives have demonstrated selective Gram-positive antibacterial activity with minimal cytotoxicity to mammalian cells, as reported in a 2021 study evaluating synthesized thiazole-pyrrolidine compounds against Escherichia coli, Salmonella typhimurium, Bacillus cereus, and Staphylococcus aureus via broth microdilution MIC determination [4]. Within that study, a 4-fluorophenyl-substituted analog (compound 11) showed selective Gram-positive inhibition with favorable toxicity profiles. The 2-chlorophenyl analog (CAS 1788556-56-8), with its distinct electronic signature (σm = +0.37 vs. σp = +0.06 for 4-F), represents a logical follow-up compound for investigating the electronic requirements of the aryl substitution on antibacterial potency and selectivity. Procurement of the precise 2-chlorophenyl derivative, rather than a close analog, is essential for isolating the contribution of aryl electronic effects to the antimicrobial SAR.

Physicochemical Property Calibration: Use as a Reference Compound for logP and Permeability Predictions in the Thiazole-Urea Series

The compound's well-defined calculated physicochemical parameters—cLogP of approximately 2.41, tPSA of 55.14 Ų, 2 hydrogen-bond donors, and 5 hydrogen-bond acceptors [5]—position it near the center of drug-like oral bioavailability space. Combined with its single rotatable bond and moderate molecular weight (336.8 Da), the compound can serve as a calibration standard for validating in silico ADME prediction models (e.g., PAMPA permeability, Caco-2 prediction, plasma protein binding QSAR) specifically for the thiazole-urea-pyrrolidine chemotype. The ortho-chloro substituent introduces a steric element that reduces N-phenyl ring coplanarity with the urea moiety, providing a useful test case for evaluating conformational effects on permeability predictions. Parallel procurement of the 4-fluorophenyl analog (predicted logP lower due to smaller Hansch π) enables a two-point calibration for the series.

Computational Chemistry and Virtual Screening Library Design: Scaffold Enumeration and Docking Studies

The compound is listed in the ZINC virtual screening database (ZINC69667011) and is compatible with standard molecular docking workflows (AutoDock Vina, Glide, GOLD) for target-based virtual screening campaigns [5]. The 2-chlorophenyl substituent provides a useful halogen-bond donor (C-Cl···O=C interaction potential) for docking poses at protein-ligand interfaces where halogen bonding has been structurally characterized. For computational chemists building focused kinase-targeted libraries, this compound serves as a synthetically accessible scaffold representative that can be virtually enumerated at the N-aryl position to explore substituent diversity. The availability of direct structural analogs (CAS 1788769-44-7, 1795492-86-2, 1798513-45-7) from commercial suppliers enables procurement of a mini-library for experimental validation of virtual screening hits without requiring de novo synthesis .

Quote Request

Request a Quote for 1-(2-chlorophenyl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.